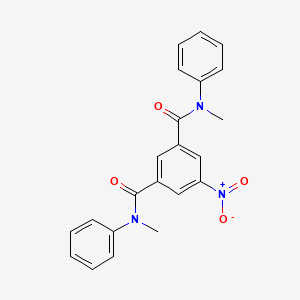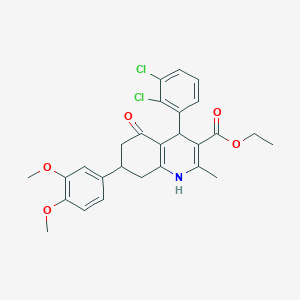
N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method is the condensation of 4-bromoaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base, followed by cyclization with anthranilic acid under acidic conditions to yield the quinazoline core. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and waste management are also critical aspects of industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could result in various substituted quinazolines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and nitro groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-2-(4-nitrophenyl)quinazolin-4-amine: Similar structure with a chlorine atom instead of bromine.
N-(4-bromophenyl)-2-(4-aminophenyl)quinazolin-4-amine: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine is unique due to the specific combination of bromine and nitro functional groups, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C20H13BrN4O2 |
|---|---|
Poids moléculaire |
421.2 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H13BrN4O2/c21-14-7-9-15(10-8-14)22-20-17-3-1-2-4-18(17)23-19(24-20)13-5-11-16(12-6-13)25(26)27/h1-12H,(H,22,23,24) |
Clé InChI |
QLXBPEIXBFSMOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640105.png)
![2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11640107.png)


![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)

![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640183.png)
![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)


